N-Boc-4-(2-azidoethyl)piperidine
Overview
Description
N-Boc-4-(2-azidoethyl)piperidine is a chemical compound with the molecular formula C12H22N4O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-(2-azidoethyl)piperidine can be synthesized through a multi-step process. One common method involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.
Alkylation: The protected piperidine is then alkylated with an appropriate alkyl halide to introduce the 2-azidoethyl group.
Azidation: The alkylated product is treated with sodium azide to replace the halide with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(2-azidoethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of N-Boc-4-(2-aminoethyl)piperidine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
N-Boc-4-(2-azidoethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Boc-4-(2-azidoethyl)piperidine depends on its specific application. In bioorthogonal chemistry, the azido group can undergo selective reactions without interfering with biological processes. In medicinal chemistry, the compound can be modified to interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
N-Boc-4-(2-azidoethyl)piperidine can be compared with other azido-containing piperidine derivatives:
This compound: Contains an azidoethyl group and a Boc protecting group.
N-Boc-4-(2-azidomethyl)piperidine: Similar structure but with an azidomethyl group instead of azidoethyl.
N-Boc-4-(2-azidoethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.
The uniqueness of this compound lies in its specific combination of the azidoethyl group and the Boc protecting group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCKGFSPASVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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